
An In-depth Technical Guide to the Structural
Domains of the Hsp104 Protomer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HsP104 protein

Cat. No.: B1175116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Heat shock protein 104 (Hsp104) is a highly conserved and essential molecular chaperone in

most eukaryotes, excluding metazoans. As a member of the AAA+ (ATPases Associated with

diverse cellular Activities) family of proteins, Hsp104 plays a critical role in cellular proteostasis

by disaggregating and refolding denatured and aggregated proteins. This unique ability to

rescue proteins from otherwise irreversible aggregation states, including amyloid fibrils, has

positioned Hsp104 as a protein of significant interest in the study of protein misfolding diseases

and as a potential therapeutic agent. The functional unit of Hsp104 is a homo-hexameric ring,

and the activity of this complex is dictated by the intricate interplay of its constituent protomers,

each of which is composed of five distinct structural and functional domains. This guide

provides a detailed examination of these structural domains, their quantitative properties, the

experimental methodologies used to study them, and their functional interrelationships.

Core Structural Domains of the Hsp104 Protomer
The Hsp104 protomer from Saccharomyces cerevisiae is a 908-amino acid polypeptide with a

molecular weight of approximately 102 kDa.[1][2] It is organized into five distinct domains: the

N-terminal Domain (NTD), Nucleotide-Binding Domain 1 (NBD1), the Middle Domain (MD),

Nucleotide-Binding Domain 2 (NBD2), and the C-terminal Domain (CTD).
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The following table summarizes the key quantitative data for each structural domain of the

Saccharomyces cerevisiae Hsp104 protomer. The domain boundaries have been determined

from a combination of structural studies, sequence analysis, and mutational analyses. The

molecular weight of each domain was calculated based on its amino acid sequence.

Domain
Amino Acid
Residue Range

Length (Amino
Acids)

Calculated
Molecular Weight
(kDa)

N-terminal Domain

(NTD)
1 - 163 163 18.6

Nucleotide-Binding

Domain 1 (NBD1)
164 - 410 247 27.9

Middle Domain (MD) 411 - 555 145 16.7

Nucleotide-Binding

Domain 2 (NBD2)
556 - 870 315 35.5

C-terminal Domain

(CTD)
871 - 908 38 4.3

Full-Length Protomer 1 - 908 908 102.0

In-depth Analysis of Hsp104 Structural Domains
N-terminal Domain (NTD)
The N-terminal Domain is a globular domain that plays a crucial role in substrate recognition

and has intrinsic chaperone activity.[3][4] It is connected to NBD1 by a flexible linker, allowing

for significant conformational flexibility. The NTD contains a putative peptide-binding groove

that recognizes exposed hydrophobic regions on misfolded and aggregated substrates.[4][5]

This initial interaction is thought to be a key step in targeting the Hsp104 hexamer to protein

aggregates. While dispensable for the general thermotolerance function of Hsp104, the NTD is

critical for the efficient dissolution of certain prion aggregates and for the potentiation of

Hsp104's disaggregase activity.[6]

Nucleotide-Binding Domain 1 (NBD1)
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NBD1 is the first of two AAA+ ATPase domains and is a primary engine for Hsp104's

disaggregation activity. It contains conserved Walker A and B motifs essential for ATP binding

and hydrolysis.[7] The energy derived from ATP hydrolysis in NBD1 is coupled to

conformational changes that are transmitted through the hexameric ring, driving the

translocation of substrate polypeptides through the central pore. NBD1 exhibits cooperative

ATPase activity, which is allosterically regulated by nucleotide binding in NBD2.[8][9]

Middle Domain (MD)
The Middle Domain is a unique, predominantly alpha-helical, coiled-coil structure that is

inserted within NBD1.[10][11] This domain is a critical regulatory hub, coordinating the ATPase

activity of the NBDs and mediating the essential interaction with the Hsp70 co-chaperone

system.[10][12] The MD is highly mobile and its conformation is thought to influence the overall

activity of the Hsp104 hexamer. Specific mutations within the MD can lead to "potentiated"

Hsp104 variants with enhanced disaggregase activity against a broader range of substrates,

including those associated with human neurodegenerative diseases.

Nucleotide-Binding Domain 2 (NBD2)
NBD2 is the second AAA+ ATPase domain and plays a crucial role in the oligomerization of

Hsp104 protomers into the functional hexameric ring. Like NBD1, it contains Walker A and B

motifs and hydrolyzes ATP, albeit at a much slower rate than NBD1.[8] Nucleotide binding to

NBD2 is critical for the stable assembly of the hexamer. NBD2 communicates with NBD1, and

its nucleotide-bound state allosterically regulates the ATPase activity of NBD1.[8][9]

C-terminal Domain (CTD)
The C-terminal Domain is a short, largely acidic extension that is essential for the proper

assembly of the Hsp104 hexamer. Deletion of the CTD results in an inability to form stable

hexamers and a concomitant loss of ATPase activity and disaggregase function. The CTD of

fungal Hsp104s contains a conserved sequence that is not present in their bacterial orthologs,

highlighting a unique structural role for this region in fungal Hsp100 chaperones.

Experimental Protocols
A comprehensive understanding of Hsp104's structure and function has been achieved through

a variety of experimental techniques. Below are detailed methodologies for key experiments.
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Expression and Purification of Recombinant Hsp104
This protocol describes the expression of His-tagged Hsp104 in E. coli and its subsequent

purification.

Materials:

Expression vector: pPROEX-HTb-Hsp104 (encoding N-terminally His6-tagged S. cerevisiae

Hsp104)

E. coli strain: BL21(DE3) RIL

Lysis Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol,

20 mM imidazole

Wash Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol,

40 mM imidazole

Elution Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol,

500 mM imidazole

Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 0.5 mM EDTA

Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 5 mM MgCl2, 0.5 mM EDTA

Size Exclusion Buffer: 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT

TEV Protease

Ni-NTA Agarose Resin

Anion Exchange Column (e.g., Resource Q)

Size Exclusion Chromatography Column (e.g., Superdex 200)

Procedure:

Expression: Transform the pPROEX-HTb-Hsp104 plasmid into E. coli BL21(DE3) RIL cells.

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with
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1 mM IPTG and continue to grow the culture at 15°C for 14-16 hours.[6]

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis

Buffer and lyse the cells by sonication or using a French press.[3][6]

Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-

NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column with Wash Buffer to

remove unbound proteins. Elute the His-tagged Hsp104 with Elution Buffer.[6]

Anion Exchange Chromatography: Buffer exchange the eluted protein into Anion Exchange

Buffer A. Load the protein onto an anion exchange column and elute with a linear gradient of

NaCl (0-100% Buffer B).[1]

His-tag Cleavage: Pool the fractions containing Hsp104 and incubate with TEV protease

overnight at 4°C to cleave the His-tag.

Second Affinity Chromatography: Pass the cleavage reaction through a Ni-NTA column to

remove the cleaved His-tag and the His-tagged TEV protease.

Size Exclusion Chromatography: Concentrate the flow-through and inject it onto a size

exclusion chromatography column equilibrated with Size Exclusion Buffer to separate the

untagged Hsp104 from any remaining impurities and aggregates.[1]

Protein Concentration and Storage: Pool the fractions containing pure Hsp104, determine

the concentration using a spectrophotometer (Extinction coefficient at 280 nm = 45,840 M-1

cm-1), and store at -80°C in Size Exclusion Buffer supplemented with 10% glycerol.

Hsp104 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104 using a malachite green-based

colorimetric method to detect the release of inorganic phosphate (Pi).

Materials:

Purified Hsp104

Assay Buffer: 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT
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ATP solution (100 mM)

Malachite Green Reagent

Phosphate Standard solution (e.g., KH2PO4)

96-well microplate

Procedure:

Reaction Setup: Prepare a reaction mixture containing Assay Buffer, varying concentrations

of ATP, and a fixed concentration of Hsp104 (e.g., 0.5 µM).

Initiate Reaction: Initiate the reaction by adding Hsp104 to the reaction mixture. Incubate at

37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

Terminate Reaction and Color Development: Stop the reaction and develop the color by

adding the Malachite Green Reagent. This reagent forms a colored complex with the

released inorganic phosphate.

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

Quantification: Generate a standard curve using the phosphate standard solution. Use the

standard curve to determine the amount of Pi produced in each reaction.

Data Analysis: Calculate the specific activity of Hsp104 (e.g., in nmol Pi/min/mg Hsp104).

Protein Disaggregation and Refolding Assay
This assay assesses the ability of Hsp104, in conjunction with the Hsp70/Hsp40 co-chaperone

system, to disaggregate and refold a model substrate, such as heat-denatured luciferase.

Materials:

Purified Hsp104

Purified Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1)

Firefly Luciferase
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Denaturation Buffer: 6 M Guanidine HCl in refolding buffer

Refolding Buffer: 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT

ATP Regeneration System (e.g., creatine kinase and creatine phosphate)

Luciferase Assay Reagent

Luminometer

Procedure:

Substrate Aggregation: Denature firefly luciferase in Denaturation Buffer and then rapidly

dilute it into Refolding Buffer to induce aggregation.

Disaggregation Reaction: Set up a reaction mixture containing the aggregated luciferase,

Hsp104, Hsp70, Hsp40, and the ATP regeneration system in Refolding Buffer.

Incubation: Incubate the reaction at 30°C for a time course (e.g., 0-120 minutes).

Luciferase Activity Measurement: At each time point, take an aliquot of the reaction and

measure the refolded luciferase activity by adding the Luciferase Assay Reagent and

measuring the luminescence in a luminometer.

Data Analysis: Express the results as the percentage of luciferase activity recovered

compared to a non-denatured luciferase control.

Signaling Pathways and Logical Relationships
The function of the Hsp104 protomer and its hexameric complex is governed by a series of

intricate interactions and conformational changes. These relationships can be visualized to

better understand the flow of information and the logical dependencies within the system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hsp104 Protomer

NTD
(1-163)

NBD1
(164-410)

MD
(411-555)

NBD2
(556-870)

CTD
(871-908)

Click to download full resolution via product page

Caption: Linear organization of the five structural domains of the Hsp104 protomer.
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Caption: Schematic of the hexameric ring structure formed by six Hsp104 protomers.
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Caption: Functional interaction pathway of Hsp104 with the Hsp70 co-chaperone system.
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The modular, multi-domain architecture of the Hsp104 protomer is central to its remarkable

ability to disassemble protein aggregates. Each domain contributes a specific function, from

substrate recognition and binding to ATP-powered translocation and hexamer stabilization. A

thorough understanding of the structure and function of these individual domains, as well as

their collective interplay within the hexameric complex, is paramount for elucidating the

mechanisms of cellular proteostasis and for the rational design of novel therapeutics targeting

protein misfolding diseases. The experimental approaches outlined in this guide provide a

framework for the continued investigation of this fascinating molecular machine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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